[(2-Isothiocyanatoethyl)thio]benzene
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Overview
Description
[(2-Isothiocyanatoethyl)thio]benzene is an organic compound with the molecular formula C9H9NS2 It features a benzene ring substituted with a 2-isothiocyanatoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of [(2-Isothiocyanatoethyl)thio]benzene typically begins with benzene derivatives and appropriate thiol and isothiocyanate precursors.
Reaction Conditions: One common method involves the reaction of 2-chloroethyl isothiocyanate with thiophenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product can be purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and scalability. This might include continuous flow reactions and the use of more efficient catalysts or solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: [(2-Isothiocyanatoethyl)thio]benzene can undergo nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include thioureas or isothiocyanate derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or amines.
Scientific Research Applications
Chemistry
[(2-Isothiocyanatoethyl)thio]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential biological activities. These compounds can act as inhibitors of certain enzymes or as ligands for targeting specific proteins.
Industry
The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to form stable bonds with other molecules allows for the creation of materials with enhanced properties.
Mechanism of Action
The mechanism by which [(2-Isothiocyanatoethyl)thio]benzene exerts its effects typically involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. In biological systems, this might involve the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethylthio group.
Benzyl isothiocyanate: Contains a benzyl group instead of the ethylthio group.
2-Isothiocyanatoethylbenzene: Similar but without the sulfur atom.
Uniqueness
[(2-Isothiocyanatoethyl)thio]benzene is unique due to the presence of both the isothiocyanate and ethylthio groups, which confer distinct reactivity and properties. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-isothiocyanatoethylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJAAYHHRTWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407110 |
Source
|
Record name | [(2-isothiocyanatoethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38752-37-3 |
Source
|
Record name | [(2-isothiocyanatoethyl)thio]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2-isothiocyanatoethyl)sulfanyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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